2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Description
2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is a thiazole derivative characterized by a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 4, and an ethanol moiety at position 4. This compound is structurally analogous to several bioactive molecules, particularly those with heterocyclic cores and fluorinated aromatic substituents .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNOS/c1-8-11(6-7-15)16-12(14-8)9-2-4-10(13)5-3-9/h2-5,15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDFZMZBCVFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Cyclization
A prominent method involves the one-pot reaction of 1-(4-fluorophenyl)ethanone, thiosemicarbazide, and hydrazonoyl chlorides or phenacyl bromides. This approach leverages the atom economy of MCRs to assemble the thiazole core while introducing substituents in a single step.
Procedure :
- Reactants :
- 1-(4-Fluorophenyl)ethanone (1.0 g, 2.5 mmol)
- Thiosemicarbazide (2.5 mmol)
- Hydrazonoyl chlorides (e.g., 4a-d) or phenacyl bromides (e.g., 10a-d)
- Conditions :
- Solvent: Dioxane (30 mL)
- Catalyst: Triethylamine (0.35 mL)
- Temperature: Reflux for 5 hours
- Workup :
- Filtration to remove triethylamine hydrochloride
- Evaporation under reduced pressure
- Crystallization from dioxane
Outcome :
- Yields: 68–79% for thiazole derivatives.
- Key Intermediate : 1-(2-{2-[1-(4-Fluorophenyl)ethylidene]hydrazino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one thiosemicarbazone (Compound 3), isolated in 82% yield.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of thiosemicarbazide on the carbonyl group of 1-(4-fluorophenyl)ethanone, followed by cyclization with hydrazonoyl chlorides to form the thiazole ring. Intramolecular cyclization under acidic conditions finalizes the structure.
Hantzsch Thiazole Synthesis with Post-Functionalization
Thiazole Core Formation
The classical Hantzsch synthesis adapts α-haloketones, β-ketoesters, and thioureas to construct the thiazole ring. For this compound:
- Reactants :
- 2-Bromo-1-(4-fluorophenyl)ethanone (α-haloketone)
- Ethyl acetoacetate (β-ketoester)
- Thiourea
- Conditions :
- Solvent: Ethanol
- Temperature: Reflux for 6–8 hours
Intermediate : 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (ester), characterized by IR carbonyl stretch at 1684 cm⁻¹.
Reduction of Ester to Alcohol
The ester group at position 5 is reduced to ethanol using lithium aluminum hydride (LiAlH₄):
- Procedure :
- LiAlH₄ (2 equiv) in dry tetrahydrofuran (THF)
- Stir at 0°C for 1 hour, then room temperature for 4 hours
- Outcome :
Nucleophilic Substitution of Bromoethyl-Thiazole
Synthesis of 5-(Bromoethyl)-thiazole
A bromoethyl group is introduced at position 5 via Hantzsch synthesis using 2-bromo-1-(4-fluorophenyl)propan-1-one.
Procedure :
- Reactants :
- 2-Bromo-1-(4-fluorophenyl)propan-1-one
- Thiourea
- Ethyl acetoacetate
- Conditions :
- Reflux in ethanol for 8 hours
Intermediate : 5-(2-Bromoethyl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole, isolated as a white solid (mp 145–147°C).
Hydrolysis to Alcohol
The bromide is substituted with a hydroxyl group under basic conditions:
- Conditions :
- NaOH (2M aqueous solution)
- Reflux for 3 hours
- Outcome :
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Elemental Analysis
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| MCR with Hydrazonoyl | 68–79 | ≥98 | Single-step, high atom economy |
| Hantzsch + Reduction | 75–85 | ≥95 | Scalable, classical approach |
| Bromide Substitution | 70 | ≥97 | Direct functionalization |
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrothiazole derivative.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that thiazole derivatives, including 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, exhibit significant antibacterial properties. The presence of the fluorine atom in the phenyl group enhances the compound's interaction with bacterial cell membranes, increasing permeability and leading to cell death.
Case Study : A comparative study assessed various thiazole derivatives against common bacterial strains. The results indicated that modifications in the thiazole ring significantly influenced antibacterial efficacy. Compounds with fluorinated phenyl groups showed enhanced activity compared to their non-fluorinated counterparts.
Antifungal Mechanism
The compound has also been investigated for its antifungal properties. Research indicates that thiazole derivatives disrupt fungal cell wall synthesis and inhibit ergosterol production, which is crucial for maintaining cell membrane integrity.
Case Study : In a study focused on antifungal mechanisms, it was found that the incorporation of a hydroxyl group at the second position of the phenyl ring significantly boosted antifungal activity against various fungal strains. The study highlighted that the compound's structure allowed for effective binding to fungal enzymes involved in cell wall synthesis .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Thiazole derivatives have shown promise as candidates for cancer treatment due to their ability to induce apoptosis in cancer cells.
Case Study : A recent investigation evaluated the anticancer activity of several thiazole derivatives, including this compound. The study reported that it effectively inhibited the proliferation of cancer cell lines by inducing apoptotic pathways and disrupting cellular signaling involved in tumor growth .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring may contribute to its overall stability and reactivity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Thiazole-Based Analogs
(a) 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol
- Structure : Lacks the 4-fluorophenyl group at position 2 of the thiazole ring.
- Properties: Exhibits slight water solubility due to the ethanol group, but lower lipophilicity compared to the fluorinated analog. Biological studies suggest roles in microbial metabolism .
(b) 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
- Structure : Features a bromophenyl substituent at position 2 instead of fluorophenyl.
- Properties : Bromine’s larger atomic radius and polarizability may enhance π-π stacking interactions in biological targets. However, bromine’s higher molecular weight could reduce metabolic stability compared to fluorine .
(c) Ethyl 2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
- Structure : Combines thiazole and pyrazole rings with ester and halogenated aryl groups.
- Properties : The ester group increases hydrophobicity, while the pyrazole-thiazole fusion may enhance rigidity and target selectivity. Biological applications include antimicrobial and anti-inflammatory activities .
Non-Thiazole Heterocyclic Analogs
(a) 2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol (4f)
- Structure: Tetrazole core with a thio-ethanol chain and 4-fluorophenyl group.
- Properties : Tetrazole’s high dipole moment and hydrogen-bonding capacity contrast with thiazole’s sulfur-mediated electronic effects. Reported synthesis involves halogenated ketones and catalytic PEG-400/Bleaching Earth Clay systems .
- Application: Potential use in antiviral or anti-inflammatory therapies due to tetrazole’s bioisosteric similarity to carboxylic acids .
(b) 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
- Structure : Triazole core with methoxyphenyl and phenyl substituents.
- Properties : The triazole ring enhances metabolic stability and hydrogen-bonding capacity. Methoxy groups may improve solubility but reduce membrane permeability compared to fluorine .
(c) 2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol
Key Research Findings
- Fluorine Impact: Fluorination at the phenyl group improves metabolic stability and binding affinity in enzyme inhibition assays compared to non-fluorinated analogs .
- Thiazole vs. Other Cores : Thiazole derivatives generally exhibit higher membrane permeability than tetrazole or triazole analogs due to reduced polarity .
- Synthetic Challenges : Fluorinated intermediates often require anhydrous conditions and specialized catalysts (e.g., Bleaching Earth Clay) to achieve high yields .
Biological Activity
2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation in pharmacology and drug development.
The compound has the following chemical properties:
- Molecular Formula : C12H13FN2S
- Molecular Weight : 236.31 g/mol
- CAS Number : 1248442-44-5
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a structure-activity relationship (SAR) study, derivatives with halogen substitutions, such as 4-fluoro, demonstrated enhanced antibacterial activity against strains like E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-Fluoro derivative | 0.5 - 8 | E. coli, S. aureus |
| Unsubstituted phenyl | >8 | E. coli, S. aureus |
Antiproliferative Activity
The antiproliferative effects of thiazole derivatives have also been explored. In a study focusing on a series of quinazoline-thiazole hybrids, some compounds exhibited superior antiproliferative activity on HepG2 cells with IC50 values ranging from 1.83 to 4.24 µM, outperforming the standard drug sorafenib (IC50 = 6.28 µM) . This suggests that modifications in the thiazole structure can enhance its efficacy against cancer cell lines.
The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets:
- Antibacterial Mechanism : The presence of electron-withdrawing groups like fluorine can increase the lipophilicity and membrane permeability of the compound, facilitating its entry into bacterial cells where it may disrupt essential cellular processes.
- Anticancer Mechanism : Thiazoles may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells through interactions with signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into thiazole derivatives showed that compounds with para-fluorophenyl substitutions had significantly lower MIC values compared to their unsubstituted counterparts, indicating that such modifications are crucial for enhancing antimicrobial activity .
- Antiproliferative Studies : In vitro studies demonstrated that certain thiazole hybrids inhibited the growth of HepG2 liver cancer cells effectively, suggesting potential for development as anticancer agents .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Key Intermediate | Reference |
|---|---|---|---|---|
| Thiazole formation | HCl/EtOH, reflux | 65 | 1-(4-fluorophenyl)ethylidene hydrazine | |
| Ethanol group introduction | NaBH₄, MeOH, 0°C | 78 | 2-(thiazolyl)ethyl ester |
Basic: How is the compound characterized structurally?
Methodological Answer:
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry. SHELX programs are widely used for refinement .
- NMR Spectroscopy : -NMR signals for the ethanol group appear at δ 2.10–2.45 ppm (CH₃), δ 3.60–3.80 ppm (CH₂OH), and δ 6.99–7.97 ppm (aromatic protons) .
- Mass Spectrometry : ESI-MS confirms molecular weight (143.207 g/mol) with a base peak at m/z 143.04 .
Advanced: How can researchers resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies often arise from assay conditions or structural impurities. Strategies include:
- Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Structural Analog Comparison : Compare activity against analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .
- Purity Assessment : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
Q. Table 2: Biological Activity Variations in Analogs
| Substituent | Assay (IC₅₀, µM) | Activity Trend | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 12.3 (Kinase A) | Moderate inhibition | |
| 4-Chlorophenyl | 8.7 (Kinase A) | Enhanced activity | |
| Methoxy group | >50 (Kinase A) | Inactive |
Advanced: How do structural modifications influence SAR in thiazole derivatives?
Methodological Answer:
- Fluorine vs. Chlorine : Electron-withdrawing groups (e.g., -F) enhance binding to hydrophobic enzyme pockets, while -Cl increases steric effects .
- Ethanol Chain : The -CH₂CH₂OH group improves solubility but may reduce membrane permeability compared to methyl esters .
- Methyl vs. Methoxy : Methyl sustains thiazole planarity, whereas methoxy introduces steric hindrance, reducing activity .
Methodological: What are best practices for purity analysis and handling?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the ethanol moiety .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: What challenges arise in crystallographic studies of this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation from EtOH/water mixtures yields suitable crystals. Avoid DMSO due to solvate formation .
- Data Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) and resolve disorder in the ethanol side chain .
- Twinned Crystals : Employ TWINABS for data integration in cases of pseudo-merohedral twinning .
Basic: What spectroscopic techniques are critical for functional group analysis?
Methodological Answer:
- FT-IR : Confirm -OH stretch (3200–3600 cm⁻¹) and thiazole C=N (1640 cm⁻¹) .
- -NMR : Thiazole carbons appear at δ 120–160 ppm; ethanol CH₂ at δ 60–65 ppm .
Advanced: How to design experiments for optimizing synthetic yield?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., HCl concentration in cyclization steps) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hrs) while maintaining yield .
Q. Table 3: Optimization Results
| Parameter | Range Tested | Optimal Value | Yield Improvement (%) |
|---|---|---|---|
| Reaction Temp. | 60–100°C | 80°C | +15 |
| Catalyst (HCl) | 0.1–1.0 M | 0.5 M | +22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
